
4-Amino-3-ethyl-5-methylbenzonitrile
Description
4-Amino-3-ethyl-5-methylbenzonitrile is a useful research compound. Its molecular formula is C10H12N2 and its molecular weight is 160.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for verifying the purity and structural integrity of 4-Amino-3-ethyl-5-methylbenzonitrile?
- Methodological Answer : Purity can be assessed using high-performance liquid chromatography (HPLC) with UV detection, as benzonitrile derivatives often exhibit strong absorbance in the 200-300 nm range. Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups like the amino (–NH₂) and nitrile (–CN) moieties. Mass spectrometry (MS) is critical for determining molecular weight accuracy. For example, benzonitrile analogs with >97.0% purity are typically validated using GC or HPLC methods .
Q. How should this compound be stored to ensure long-term stability in laboratory settings?
- Methodological Answer : Store the compound in a tightly sealed, light-resistant container under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the nitrile group or oxidation of the amino group. Similar benzonitrile derivatives are documented to degrade under humid conditions, necessitating desiccants like silica gel in storage environments .
Q. What safety protocols are essential when handling this compound in synthesis workflows?
- Methodological Answer : Use a fume hood to minimize inhalation risks. Personal protective equipment (PPE) should include nitrile gloves, lab coats, and EN 166-certified safety goggles. Skin protection is critical, as aromatic amines can be sensitizing. Engineering controls, such as local exhaust ventilation, are recommended during weighing and reaction steps .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR peak splitting anomalies) be resolved during the characterization of this compound?
- Methodological Answer : Contradictions may arise from dynamic processes like rotational isomerism or solvent-induced shifts. Use variable-temperature NMR to identify conformational equilibria. For example, ethyl and methyl substituents can cause unexpected splitting due to hindered rotation. Cross-validate with computational chemistry (DFT calculations) to model expected chemical shifts and coupling constants .
Q. What strategies optimize the regioselective synthesis of this compound to minimize byproducts like 3-Amino isomers?
- Methodological Answer : Employ directed ortho-metalation (DoM) strategies using directing groups (e.g., –NHBoc) to control substitution patterns. Alternatively, use palladium-catalyzed cyanation with carefully tuned ligands (e.g., Xantphos) to enhance selectivity. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization to detect early-stage byproducts .
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density functional theory (DFT) can model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic or nucleophilic attack. For instance, the amino group’s electron-donating effects can be quantified to assess its impact on nitrile reactivity in Suzuki-Miyaura couplings. Software like Gaussian or ORCA is standard for such analyses .
Q. What interdisciplinary applications exist for this compound beyond organic synthesis (e.g., materials science)?
- Methodological Answer : The compound’s aromatic and polarizable structure makes it a candidate for designing metal-organic frameworks (MOFs) or non-linear optical materials. Collaborate with computational materials scientists to simulate lattice energies and hydrogen-bonding networks, as demonstrated in hydrazide crystal studies .
Properties
Molecular Formula |
C10H12N2 |
---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
4-amino-3-ethyl-5-methylbenzonitrile |
InChI |
InChI=1S/C10H12N2/c1-3-9-5-8(6-11)4-7(2)10(9)12/h4-5H,3,12H2,1-2H3 |
InChI Key |
OXZGIOUSFGKIFM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)C#N)C)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.